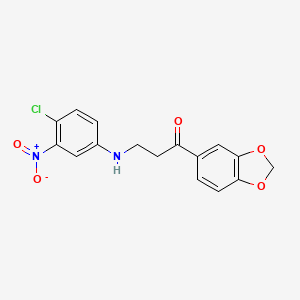

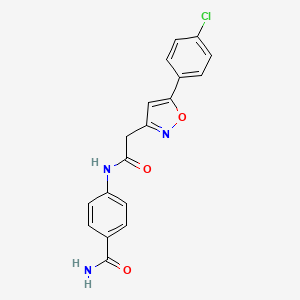

![molecular formula C23H21N3O3S B2497413 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895432-70-9](/img/structure/B2497413.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives involves complex reactions, highlighting the intricate nature of producing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide. For instance, the preparation of Co(II) complexes with thiazole ligands demonstrates the multifaceted steps in synthesizing compounds related to our compound of interest, involving elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment measurements to confirm the structure of the synthesized complexes (Vellaiswamy & Ramaswamy, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide reveals significant details about their chemical behavior. For instance, studies on related benzamide and benzothiazole derivatives have employed X-ray crystallography to determine the positions of atoms, bond lengths, bond angles, and dihedral angles, providing insights into the molecular structure and conformation of these compounds (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide and its derivatives can be complex, involving various steps and conditions. For example, the synthesis of thiadiazole derivatives through reactions of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives illustrates the complexity of chemical reactions related to our compound of interest. These processes, including oxidation and cyclization reactions, significantly influence the chemical properties of the synthesized compounds (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

科学的研究の応用

Enzyme Inhibition and Anticancer Activity

Research on compounds structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide has focused on their potential as enzyme inhibitors and their efficacy in anticancer activities. For instance, substituted benzamides, sharing a similar core structure, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), an enzyme critical for tumor angiogenesis. These analogues demonstrate competitive inhibition with ATP, exhibiting excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in tumor models, suggesting a pathway for cancer treatment through enzyme inhibition (Borzilleri et al., 2006).

Synthesis and Molecular Properties

Further research into benzothiazole derivatives has revealed their potential in synthesizing novel compounds with significant biological activities. Studies on the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone have shown these derivatives to possess anti-inflammatory and analgesic properties. This suggests the versatility of benzothiazole-based compounds in generating new therapeutic agents with varied biological activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Agents

The structural motifs of benzothiazole and pyridine have been explored for their antimicrobial and antifungal properties. Derivatives featuring these cores have been synthesized and evaluated for their bioactivity, showing promising results against various bacterial and fungal strains. This demonstrates the potential of such compounds in addressing the need for new antimicrobial agents to combat resistant pathogens (Palkar et al., 2017).

Supramolecular Chemistry and Material Science

Research into N-(thiazol-2-yl)benzamide derivatives has also extended into the field of supramolecular chemistry, where these compounds have been shown to act as gelators. Studies on their gelation behavior with ethanol/water and methanol/water mixtures highlight the role of methyl functionality and non-covalent interactions in gel formation. This research opens up new avenues for the application of benzothiazole derivatives in material science, particularly in the development of novel gel-based materials with potential industrial applications (Yadav & Ballabh, 2020).

Environmental Applications

In the environmental sector, benzothiazole-based compounds have been utilized for the removal of heavy metals from industrial wastes. Innovations in synthesizing magnetic nanoadsorbents modified with benzothiazole derivatives have shown high efficacy in the adsorption of Zn2+ and Cd2+ ions, suggesting their usefulness in mitigating environmental pollution caused by industrial activities (Zargoosh et al., 2015).

特性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-15-7-4-5-9-17(15)22(27)26(14-16-8-6-12-24-13-16)23-25-20-18(28-2)10-11-19(29-3)21(20)30-23/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXQMEOQRDUCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)

![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)

![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)